Home > Products > Screening Compounds P1772 > Deapi-platycoside E
Deapi-platycoside E -

Deapi-platycoside E

Catalog Number: EVT-10949916
CAS Number:
Molecular Formula: C64H104O34
Molecular Weight: 1417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deapioplatycoside E is a triterpenoid saponin. It has a role as a metabolite.
Platycoside G1 is a natural product found in Platycodon grandiflorus with data available.
Synthesis Analysis

The synthesis of deapi-platycoside E can be achieved through enzymatic biotransformation processes involving various commercial enzymes. For instance, studies have shown that enzymes such as Cytolase PCL5 can convert platycoside E into deapi-platycoside E under optimized conditions, including high hydrostatic pressure and specific pH levels. The synthesis typically involves incubating platycoside E with the enzyme in a buffered solution at controlled temperatures. The reaction is monitored using high-performance liquid chromatography (HPLC) to assess the conversion efficiency and yield of deapi-platycoside E .

Technical Details

  • Enzymatic Reaction Conditions: The enzymatic conversion is performed at varying temperatures (often around 50°C) and pressures to enhance enzyme activity and substrate specificity.
  • HPLC Monitoring: The reaction products are analyzed using HPLC, allowing for the quantification of deapi-platycoside E against known standards .
Molecular Structure Analysis

Deapi-platycoside E has a complex molecular structure characterized by its glycosidic linkage and triterpenoid backbone. The molecular formula is often represented as C₃₃H₄₈O₁₈, indicating the presence of multiple hydroxyl groups and sugar units.

Structural Data

  • Molecular Weight: Approximately 1006.5 g/mol.
  • Chemical Structure: The structure includes a core aglycone derived from oleanolic acid, with several sugar residues contributing to its solubility and bioactivity.
Chemical Reactions Analysis

Deapi-platycoside E undergoes various chemical reactions typical of saponins, including hydrolysis and glycosylation. These reactions can modify its biological activity and solubility.

Technical Details

  • Hydrolysis: Involves the cleavage of glycosidic bonds, which can release aglycone components.
  • Glycosylation: Additional sugar moieties can be added enzymatically to alter its pharmacological properties.
Mechanism of Action

The mechanism of action for deapi-platycoside E primarily involves its interaction with cellular pathways related to inflammation and immune response modulation. Research indicates that this compound may exert its effects by influencing cytokine production and enhancing antioxidant activity within cells.

Process Data

  • Cytokine Modulation: Deapi-platycoside E has been shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers.
  • Antioxidant Activity: It scavenges free radicals, contributing to its protective effects against oxidative stress .
Physical and Chemical Properties Analysis

Deapi-platycoside E exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Solubility: Highly soluble in water due to its glycosidic nature.
  • Melting Point: Specific melting point data may vary but typically falls within a range consistent with similar saponins.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with various reagents used in saponin analysis, such as Liebermann-Burchard reagent for detecting sterols.
Applications

Deapi-platycoside E has several scientific applications due to its bioactive properties:

  • Pharmaceutical Development: Investigated for potential therapeutic uses in treating inflammatory diseases and enhancing immune function.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress.
  • Cosmetic Industry: Explored for use in skincare formulations due to its antioxidant properties.

Research continues to explore the full potential of deapi-platycoside E in various fields, including pharmacology and nutraceuticals, highlighting its significance as a bioactive compound derived from Platycodon grandiflorum .

Biosynthetic Pathways and Precursor Relationships

Triterpenoid Saponin Biosynthesis in Platycodon grandiflorum

Deapi-platycoside E originates within the complex biosynthetic network of triterpenoid saponins in Platycodon grandiflorum. This pathway initiates with the mevalonate (MVA) pathway, where acetyl-CoA undergoes sequential enzymatic modifications to form the universal triterpenoid precursor 2,3-oxidosqualene. Oxidosqualene cyclases (OSCs) then catalyze the cyclization of 2,3-oxidosqualene into specific triterpene scaffolds. In Platycodon grandiflorum, β-amyrin synthase serves as the pivotal OSC, forming the oleanane-type triterpene backbone characteristic of platycosides [5] [9].

Following cyclization, cytochrome P450 monooxygenases (CYPs) mediate oxidative modifications. Key CYP450 enzymes identified in Platycodon grandiflorum transcriptomes include β-amyrin 28-oxidase (CYP716 family), which introduces carboxyl groups at C-28, and additional CYP450s responsible for hydroxylations at positions C-2, C-3, C-16, and C-23 of the aglycone core. The resulting sapogenins—primarily platycodigenin (CH₂OH at C-24), polygalacic acid (CH₃ at C-24), and platyconic acid (COOH at C-24)—undergo glycosylation. Uridine diphosphate-dependent glycosyltransferases (UGTs) sequentially attach sugar moieties: first at the C-3 hydroxyl group (typically glucose units), followed by ester linkage formation at C-28 with complex oligosaccharide chains containing arabinose, rhamnose, xylose, and apiose [5] [8].

Transcriptome sequencing of Platycodon grandiflorum roots has identified 17 candidate UGTs and 21 candidate CYP450s putatively involved in saponin diversification. Gene expression analyses reveal these biosynthetic genes exhibit distinct temporal regulation, with triennial roots showing upregulated expression of squalene epoxidase (SE), β-amyrin synthase (β-AS), and specific UGTs compared to younger plants [9]. This developmental regulation correlates with increased saponin accumulation in mature roots.

Table 1: Key Enzymatic Families in Platycoside Biosynthesis

Enzyme FamilyRepresentative Genes IdentifiedBiosynthetic FunctionTranscriptomic Evidence Source
Cytochrome P450 monooxygenases (CYPs)CYP716A subfamily membersβ-amyrin oxidation, HydroxylationsRoot transcriptome assembly [5] [9]
UDP-glycosyltransferases (UGTs)Multiple UGT clustersGlycosylation at C-3 and C-28 positionsDifferential expression analysis [5] [9]
Oxidosqualene cyclases (OSCs)β-amyrin synthaseCyclization of 2,3-oxidosqualene to β-amyrinTerpenoid backbone biosynthesis pathway [5]
Squalene epoxidase (SE)SE gene variantsSqualene epoxidationUpregulated in triennial roots [9]

Enzymatic Modification of Platycoside E to Deapi-platycoside E

Deapi-platycoside E (C₆₄H₁₀₄O₃₄; MW: 1417.49 g/mol) is not a primary metabolite but rather a hydrolytic derivative of Platycoside E (C₆₉H₁₁₂O₃₈). Its formation involves selective enzymatic removal of the terminal apiose residue from the C-28 oligosaccharide chain. This reaction exemplifies biotransformation—enzymatic modification enhancing bioactivity through deglycosylation [4] [8].

Cytolase PCL5, a multi-enzyme complex derived from Aspergillus niger, demonstrates exceptional efficiency in this conversion. When incubated with Platycoside E, Cytolase PCL5 sequentially hydrolyzes glycosidic bonds via a defined pathway: Platycoside E → Platycodin D₃ → Platycodin D → Deapi-platycodin D → Deapi-platycoside E (also termed Deapiose-xylosylated Platycodin D). This pathway involves exoglycosidases targeting first β-glucosidic linkages at C-3, followed by α-apiosidic bonds at C-28. The enzyme exhibits optimal activity at pH 5.0 and 50°C, with kinetic studies revealing higher specificity constants (kcat/Kₘ) for Platycoside E (3.1 U/mg) than its polygalacic acid-type analogs [4].

Alternative enzymatic systems confirm this hydrolytic route. Laminarinase from Aspergillus usamii specifically cleaves the glucose-glucose bonds in Platycoside E, yielding Deapi-platycodin D as an intermediate. Pluszyme 2000P (also from Aspergillus niger) completely converts Platycoside E to Deapi-platycoside E under high hydrostatic pressure (400 MPa), increasing reaction rates 2.4-fold compared to ambient pressure. This acceleration is attributed to pressure-induced conformational changes in the enzyme-substrate complex facilitating apiose access [4] [7].

Structural determinants drive substrate specificity. The apiose-xylose linkage in Platycoside E is highly labile to enzymatic hydrolysis due to its sterically accessible β-configuration and the presence of a furanose ring. Mass spectrometry analysis (LC-TOF-MS) confirms hydrolytic products: Deapi-platycoside E exhibits [M+H]+ ions at m/z 961.4966 (C₄₇H₇₆O₂₀), corresponding to the loss of C₅H₈O₄ (apiose) from Platycodin D [3] [4].

Table 2: Enzymatic Pathways Generating Deapi-platycoside E

Enzyme SystemSource OrganismReaction SequenceOptimal ConditionsCatalytic Efficiency
Cytolase PCL5Aspergillus nigerPlatycoside E → Platycodin D₃ → Platycodin D → Deapi-platycodin D → Deapi-platycoside EpH 5.0, 50°C3.1 U/mg for Platycoside E
LaminarinaseAspergillus usamiiPlatycoside E → Deapi-platycoside E via direct apiose cleavageMildly acidic pHSpecific for terminal apiose
Pluszyme 2000PAspergillus nigerDirect conversion of Platycoside E to Deapi-platycoside EpH 4.5–5.5, 55°C under 400 MPa pressure581.7 mg/L/h productivity [7]

Role of Heat and Pressure in Inducing Deglycosylation

Non-enzymatic conversion of Platycoside E to Deapi-platycoside E occurs under controlled thermal processing. Studies on Goubao pickle fermentation—a traditional Northeast Asian preparation of Platycodon grandiflorum roots—demonstrate that heat treatment (125°C) induces deglycosylation. After 1-2 hours of heating, Platycoside E content decreases by >40%, coinciding with a proportional increase in Deapi-platycoside E and other deapiosylated derivatives. Extended heating (9 hours) further degrades saponins, indicating an optimal thermal window for targeted deglycosylation [1] [3].

The mechanism involves thermal lability of the ester-linked apiose moiety at C-28. Fourier-transform infrared (FTIR) spectroscopy reveals that temperatures exceeding 120°C disrupt hydrogen bonding between apiose and adjacent xylose residues, weakening the glycosidic linkage. This thermal vulnerability contrasts with the relative stability of C-3 glucosidic bonds, which require enzymatic hydrolysis or stronger acid conditions for cleavage. Consequently, moderate heat selectively generates deapiosylated saponins like Deapi-platycoside E while preserving the core sapogenin structure [1] [8].

Pressure synergizes with heat to accelerate deglycosylation. High hydrostatic pressure (HHP) processing at 400–600 MPa enhances the conversion rate of Platycoside E to Deapi-platycoside E by 2.4-fold compared to atmospheric pressure at equivalent temperatures. This occurs via two mechanisms: 1) Pressure-induced structural deformation of saponin aggregates increases solvent accessibility to the apiose-xylose bond; 2) Transient unfolding of residual endogenous plant glycosidases exposes active sites. Industrial-scale production leverages this synergy, combining 125°C with 400 MPa pressure to achieve near-complete biotransformation within 30 minutes [7] [8].

Table 3: Thermal and Pressure Parameters for Deapi-platycoside E Formation

Processing MethodOptimal ParametersEffect on Platycoside EDeapi-platycoside E YieldMechanistic Basis
Conductive Heating125°C for 1–2 hours40–60% reductionIncreases 3.5-fold relative to raw material [1] [3]Thermal disruption of hydrogen bonds stabilizing apiose linkage
High Hydrostatic Pressure (HHP)400–600 MPa at 50–55°CNear-complete conversion3.49 mg/mL achieved in 30 min [7]Structural deformation of saponin micelles; enzyme activation
Combined HHP-Heat400 MPa + 125°C>95% conversion581.7 mg/L/h productivity [7]Synergistic effects on molecular mobility and bond stability

Properties

Product Name

Deapi-platycoside E

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C64H104O34

Molecular Weight

1417.5 g/mol

InChI

InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1

InChI Key

UTBMWMLXRNXHHQ-ONYRRNLVSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.